molecular formula C8H10ClN3 B12932464 N-Methyl-1H-indazol-6-amine hydrochloride

N-Methyl-1H-indazol-6-amine hydrochloride

Cat. No.: B12932464
M. Wt: 183.64 g/mol
InChI Key: DXOQRKNNNSNWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1H-indazol-6-amine hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing aromatic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This compound is a derivative of indazole, characterized by the presence of a methyl group and an amine group on the indazole ring, along with a hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1H-indazol-6-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1H-indazol-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, in solvents like water or acetic acid.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Alkyl halides, acyl chlorides, in solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxide.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-Methyl-1H-indazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

N-methyl-1H-indazol-6-amine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-9-7-3-2-6-5-10-11-8(6)4-7;/h2-5,9H,1H3,(H,10,11);1H

InChI Key

DXOQRKNNNSNWPA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=NN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.